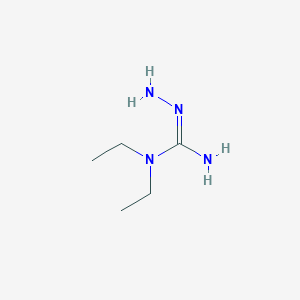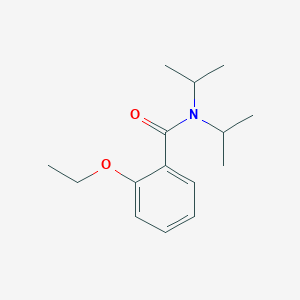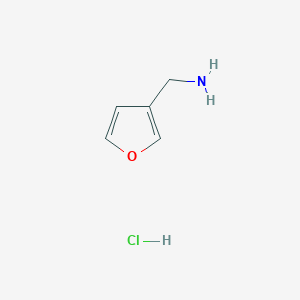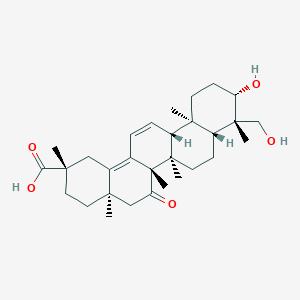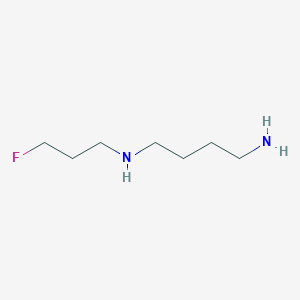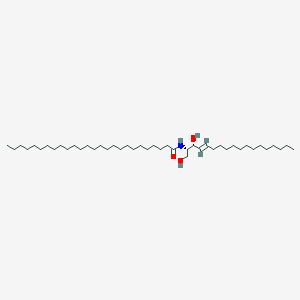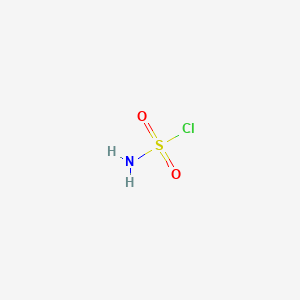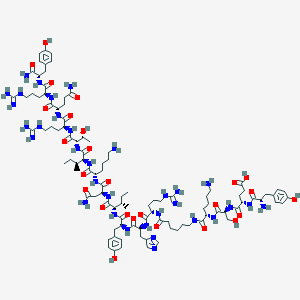
(Ahx(5-24),gamma-glu(2)-epsilon-lys(30))npy
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Ahx(5-24),gamma-glu(2)-epsilon-lys(30))npy is a neuropeptide Y (NPY) analog that has been synthesized for scientific research purposes. This peptide has gained significant attention due to its potential in treating various neurological disorders, including anxiety, depression, and obesity.
Mecanismo De Acción
(Ahx(5-24),gamma-glu(2)-epsilon-lys(30))npy acts on the (Ahx(5-24),gamma-glu(2)-epsilon-lys(30))npy Y2 receptor, which is involved in regulating food intake, energy expenditure, and anxiety. It has been shown to reduce anxiety-like behavior in animal models by modulating the activity of the amygdala, a brain region involved in emotional processing. It also reduces food intake by acting on the hypothalamus, a brain region involved in regulating appetite.
Efectos Bioquímicos Y Fisiológicos
(Ahx(5-24),gamma-glu(2)-epsilon-lys(30))npy has been shown to have several biochemical and physiological effects. It increases the activity of brown adipose tissue, which is involved in energy expenditure. It also reduces the activity of white adipose tissue, which is involved in storing energy. It reduces the levels of stress hormones, such as corticosterone, in animal models. It also increases the levels of brain-derived neurotrophic factor (BDNF), a protein involved in promoting the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (Ahx(5-24),gamma-glu(2)-epsilon-lys(30))npy in lab experiments include its high potency and selectivity for the (Ahx(5-24),gamma-glu(2)-epsilon-lys(30))npy Y2 receptor. It also has a long half-life, which allows for sustained effects. However, the limitations include its high cost and limited availability. It also requires specialized equipment and expertise for synthesis and handling.
Direcciones Futuras
For research include investigating its potential in treating other neurological disorders and optimizing its synthesis and delivery for clinical use.
Métodos De Síntesis
The synthesis of (Ahx(5-24),gamma-glu(2)-epsilon-lys(30))npy involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The peptide is synthesized in a stepwise manner by coupling protected amino acids to a resin-bound peptide chain. The peptide is then deprotected and cleaved from the resin, resulting in the final product.
Aplicaciones Científicas De Investigación
(Ahx(5-24),gamma-glu(2)-epsilon-lys(30))npy has been extensively studied for its potential in treating various neurological disorders. It has been shown to have anxiolytic and antidepressant effects in animal models. It also has potential in treating obesity by reducing food intake and increasing energy expenditure.
Propiedades
Número CAS |
133970-32-8 |
|---|---|
Nombre del producto |
(Ahx(5-24),gamma-glu(2)-epsilon-lys(30))npy |
Fórmula molecular |
C102H163N33O26 |
Peso molecular |
2267.6 g/mol |
Nombre IUPAC |
(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[6-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-oxohexyl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C102H163N33O26/c1-6-54(3)81(97(159)131-75(50-78(107)142)94(156)125-67(19-11-13-41-104)92(154)133-82(55(4)7-2)98(160)135-83(56(5)137)99(161)127-69(22-17-45-119-102(113)114)88(150)126-70(36-38-77(106)141)90(152)124-68(21-16-44-118-101(111)112)89(151)128-72(84(108)146)47-58-26-32-62(139)33-27-58)134-95(157)73(48-59-28-34-63(140)35-29-59)129-93(155)74(49-60-51-115-53-120-60)130-87(149)66(20-15-43-117-100(109)110)121-79(143)23-9-8-14-42-116-86(148)65(18-10-12-40-103)123-96(158)76(52-136)132-91(153)71(37-39-80(144)145)122-85(147)64(105)46-57-24-30-61(138)31-25-57/h24-35,51,53-56,60,64-76,81-83,136-140H,6-23,36-50,52,103-105H2,1-5H3,(H2,106,141)(H2,107,142)(H2,108,146)(H,116,148)(H,121,143)(H,122,147)(H,123,158)(H,124,152)(H,125,156)(H,126,150)(H,127,161)(H,128,151)(H,129,155)(H,130,149)(H,131,159)(H,132,153)(H,133,154)(H,134,157)(H,135,160)(H,144,145)(H4,109,110,117)(H4,111,112,118)(H4,113,114,119)/t54-,55-,56+,60?,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,81-,82-,83-/m0/s1 |
Clave InChI |
QYCUUTYNWJZMLV-CDJQWVORSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3C=NC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CCCCCNC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3C=NC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)CCCCCNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3C=NC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)CCCCCNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)N |
Sinónimos |
(6-aminohexanoic acid(5-24),gamma-glutamyl(2)-epsilon-lysyl(30))neuropeptide Y (Ahx(5-24),gamma-Glu(2)-epsilon-Lys(30))NPY neuropeptide Y, Ahx(5-24), gamma-Glu(2)-epsilon-Lys(30)- NPY, Ahx(5-24) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




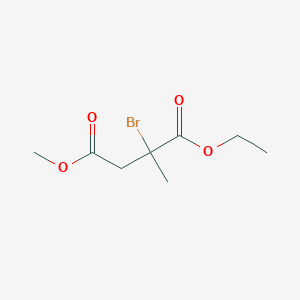
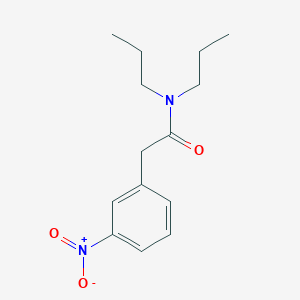
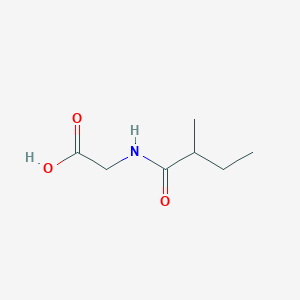
![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[2-oxo-2-(tritylamino)ethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B135156.png)
